molecular formula C22H20N4O5S2 B2799534 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1111281-25-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2799534
CAS No.: 1111281-25-4
M. Wt: 484.55
InChI Key: OVNCVMFKFIQCTC-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways (NCBI) . This mechanism is critical for the development and activation of B-cells, making BTK a high-value target in immunological and oncological research. The primary research applications for this compound are in the investigation of B-cell mediated autoimmune diseases, such as rheumatoid arthritis and lupus, and certain B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) (PMC) . Its high selectivity profile helps researchers dissect the specific role of BTK in complex cellular signaling networks with minimal off-target effects. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-2-26-16-6-4-3-5-15(16)21-19(33(26,28)29)12-23-22(25-21)32-13-20(27)24-14-7-8-17-18(11-14)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNCVMFKFIQCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18N4O3S2
  • Molecular Weight : 402.49 g/mol
  • CAS Number : 618411-84-0

Synthesis

The synthesis typically involves multi-step organic reactions starting from commercially available precursors. The key steps include the formation of the benzo[b][1,4]dioxin moiety and the subsequent introduction of the thiazine derivative through thioacetylation.

Anticonvulsant Activity

Research indicates that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives exhibit significant anticonvulsant properties. In a study evaluating various derivatives in mouse models using the maximal electroshock (MES) test, compounds demonstrated protective effects against induced seizures. For instance, derivatives containing thiadiazole rings showed up to 80% protection at doses as low as 0.4 mg/kg .

Cytotoxicity and Antitumor Activity

Cytotoxicity assessments have revealed that certain derivatives of this compound may possess antitumor properties. The cytotoxic effects were evaluated using various cancer cell lines, indicating a dose-dependent response with significant inhibition of cell proliferation observed at higher concentrations .

The proposed mechanisms for the biological activity of this compound include modulation of neurotransmitter systems and interference with cellular signaling pathways. The presence of the dioxin and thiazine moieties is believed to enhance interaction with specific biological targets, potentially leading to altered enzyme activity and receptor binding profiles .

Data Summary

Biological Activity Test Method Results Reference
AnticonvulsantMES Test80% protection at 0.4 mg/kg
CytotoxicityCell Proliferation AssaySignificant inhibition in cancer cells
Mechanism ExplorationEnzyme Activity AssayModulation of neurotransmitter systems

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving various analogs of N-(2,3-dihydrobenzo[b][1,4]dioxin), it was found that those with substituted thiadiazole rings exhibited enhanced anticonvulsant effects compared to non-substituted analogs. The study highlighted the importance of structural modifications in optimizing pharmacological profiles .
  • Cytotoxicity Assessment : A comparative analysis of different derivatives revealed that N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives showed promising results in inhibiting tumor cell growth in vitro. The most potent derivatives were subjected to further testing to elucidate their mechanism of action and potential therapeutic applications in oncology .

Scientific Research Applications

Antidiabetic Potential

Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant inhibitory activity against α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. For example, compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been screened for their ability to inhibit this enzyme, demonstrating potential as antidiabetic agents .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety. These compounds have shown promise in inhibiting acetylcholinesterase activity, which is beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders . The mechanism often involves modulation of neurotransmitter levels and protection against oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the dioxin and thiazine rings can significantly influence biological activity. For example:

Substituent Effect on Activity
Methyl groupIncreases lipophilicity
Ethyl groupEnhances receptor binding
Halogen atomsModulates metabolic stability

This table illustrates how different substituents can alter the pharmacological profile of the compound.

Antidiabetic Screening

In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin) and evaluated their α-glucosidase inhibition capabilities. The most active compounds demonstrated IC50 values comparable to standard antidiabetic drugs .

Neuroprotective Research

A separate investigation focused on the neuroprotective effects of similar compounds against oxidative stress in neuronal cell lines. Results indicated that certain derivatives not only protected against cell death but also improved cognitive function in animal models .

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives ()

Example Compounds :

  • (11a) : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • (11b): (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
Parameter Target Compound 11a/11b
Core Structure Benzo[c]pyrimido-thiazine Thiazolo[3,2-a]pyrimidine
Key Substituents Sulfone, ethyl Furan, benzylidene (trimethyl or cyano)
Synthesis Yield Not reported 68%
Functional Groups Thioacetamide, sulfone Carbonitrile, carbonyl

Key Differences :

  • The benzylidene substituents in 11a/b may confer π-π stacking interactions absent in the target compound.

Thiazolidinone-Benzodioxin Hybrid ()

Example Compound :

  • (9m): (5Z)-3-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one.
Parameter Target Compound 9m
Core Structure Benzo[c]pyrimido-thiazine Thiazolidinone
Key Substituents Ethyl, sulfone Benzodioxin-methylene, thioxo
Synthesis Yield Not reported 7%

Key Differences :

  • The low yield of 9m highlights synthetic challenges in forming thiazolidinone hybrids, whereas the target compound’s pyrimido-thiazine core may require optimized conditions .
  • The thioxo group in 9m could participate in hydrogen bonding, unlike the sulfone in the target compound.

Triazole-Thioacetamide Analogs ()

Example Compound :

  • CAS 618427-26-2 : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
Parameter Target Compound CAS 618427-26-2
Core Structure Benzo[c]pyrimido-thiazine 1,2,4-Triazole
Key Substituents Sulfone, ethyl Pyrazinyl, ethyl
Molecular Weight Not calculated 398.4 g/mol

Key Differences :

  • The pyrazinyl group in CAS 618427-26-2 may target kinase domains, whereas the sulfone in the target compound could modulate enzyme inhibition .

Structural and Bioactivity Correlations ()

  • Similarity Indexing : Compounds with >70% structural similarity (e.g., via Tanimoto coefficients) often share bioactivity profiles . The target compound’s thioacetamide and benzodioxin motifs may align with HDAC inhibitors or antimicrobial agents.
  • Cluster Analysis : Hierarchical clustering based on bioactivity () suggests that the target compound could group with sulfur-containing heterocycles targeting oxidative stress pathways .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidoindole derivatives. Key steps include:

  • Coupling reactions between thiol-containing intermediates and acetamide precursors under inert atmospheres.
  • Sulfur insertion via nucleophilic substitution, often using thiourea or thioacetic acid.
  • Purification via column chromatography or recrystallization. Intermediates are characterized using 1H/13C NMR to confirm regiochemistry and LC-MS to verify molecular weight .

Q. Which analytical techniques are essential for confirming structural integrity?

  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and purity (>95%).
  • Multinuclear NMR (1H, 13C, DEPT): Resolves aromatic proton environments and confirms sulfur/oxygen connectivity.
  • HPLC-DAD: Monitors reaction progress and detects byproducts (e.g., disulfide dimers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during sulfur insertion?

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates.
  • Catalysts: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) improve reaction kinetics.
  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 2–3 hours while maintaining >80% yield .

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

  • Dose-response profiling: Use IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from off-target toxicity.
  • Computational docking: Compare binding affinities with structurally similar compounds to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. How can solubility challenges in aqueous assays be addressed without structural modification?

  • Co-solvent systems: Use DMSO/PEG-400 blends (<5% v/v) to maintain solubility while minimizing solvent interference.
  • Nanoparticle encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability in cell-based assays .

Q. What computational methods validate the proposed mechanism of action?

  • Molecular Dynamics (MD) simulations: Model ligand-receptor interactions over 100-ns trajectories to assess binding stability.
  • ADMET prediction: Use QikProp or SwissADME to predict metabolic stability and prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for the thiazin-dioxido moiety?

  • Variable Temperature NMR: Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, NOESY): Assign ambiguous peaks by correlating proton-proton couplings and spatial proximities .

Q. What experimental controls are critical when assessing enzyme inhibition in vitro?

  • Positive controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Negative controls: Use heat-inactivated enzymes to rule out non-specific binding artifacts .

Methodological Best Practices

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification: Synthesize analogs with modified substituents (e.g., ethyl → propyl, chloro → fluoro).
  • Functional group deletion: Remove the dihydrodioxin ring to assess its role in membrane permeability.
  • Bioisosteric replacement: Substitute the thioacetamide group with carbamate or sulfonamide moieties .

Q. Which in vivo models are suitable for preclinical evaluation?

  • Xenograft models: Use immunodeficient mice implanted with human cancer cell lines (e.g., MDA-MB-231) to assess antitumor efficacy.
  • Pharmacokinetic profiling: Measure plasma half-life and tissue distribution via LC-MS/MS after oral/intravenous administration .

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